molecular formula CH4O B058203 Methanol-13C-D4 CAS No. 32479-98-4

Methanol-13C-D4

Cat. No.: B058203
CAS No.: 32479-98-4
M. Wt: 37.059 g/mol
InChI Key: OKKJLVBELUTLKV-YFICBCNASA-N
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Description

Trideuterio(deuteriooxy)(113C)methane: is a compound with the molecular formula 13CD4O. It consists of one carbon atom, one oxygen atom, and four deuterium atoms (a heavier isotope of hydrogen). The carbon atom in this compound is the isotope 13C, which is a stable isotope of carbon with one extra neutron compared to the most common carbon isotope, 12C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trideuterio(deuteriooxy)(113C)methane involves the use of deuterated reagents and 13C-labeled carbon sources. One common method is the deuteration of methanol-13C using deuterium gas under specific reaction conditions .

Industrial Production Methods: Industrial production of Trideuterio(deuteriooxy)(113C)methane typically involves large-scale deuteration processes. These processes use deuterium gas and 13C-labeled methanol in reactors designed to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Trideuterio(deuteriooxy)(113C)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated formaldehyde and formic acid.

    Reduction: It can be reduced to produce deuterated methane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Deuterated formaldehyde and formic acid.

    Reduction: Deuterated methane.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Trideuterio(deuteriooxy)(113C)methane is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. It helps in studying reaction mechanisms and kinetics.

Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium and 13C into biomolecules.

Medicine: The compound is used in medical research to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are processed in the body.

Industry: In the industrial sector, Trideuterio(deuteriooxy)(113C)methane is used in the production of deuterated solvents and reagents for various chemical processes.

Mechanism of Action

The mechanism by which Trideuterio(deuteriooxy)(113C)methane exerts its effects involves the incorporation of deuterium and 13C into target molecules. This isotopic labeling allows for detailed tracking and analysis of chemical reactions and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed reactions in biological systems or reaction intermediates in chemical processes.

Comparison with Similar Compounds

    Methanol-13C-d4: Similar to Trideuterio(deuteriooxy)(113C)methane but with different isotopic labeling.

    Deuterated Methane: Contains deuterium but lacks the 13C labeling.

    Deuterated Formaldehyde: An oxidation product of Trideuterio(deuteriooxy)(113C)methane.

Uniqueness: Trideuterio(deuteriooxy)(113C)methane is unique due to its dual isotopic labeling with both deuterium and 13C. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where precise tracking of isotopic labels is required .

Properties

IUPAC Name

trideuterio(deuteriooxy)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-YFICBCNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

37.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32479-98-4
Record name 32479-98-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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